2-Methoxy-3-nitroaniline
Description
Historical Context and Evolution of Research on Substituted Nitroaniline Derivatives
The study of substituted nitroanilines is intrinsically linked to the rise of the synthetic dye industry in the latter half of the 19th century. Initially, simple nitroanilines were recognized as crucial intermediates for producing a wide spectrum of azo dyes. orientjchem.orgorientjchem.org These dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), became commercially significant for coloring textiles and other materials. The synthesis of these early dyes often involved the diazotization of a primary aromatic amine, such as a nitroaniline, followed by coupling with another aromatic compound.
As the 20th century progressed, the scope of research on nitroaniline derivatives expanded beyond colorants. Scientists began to explore how the introduction of additional functional groups onto the aniline (B41778) ring could modulate the electronic properties and reactivity of the molecule. The position of these substituents was found to be critical in determining the final properties of the resulting compounds. This led to a more systematic investigation of various isomers of substituted nitroanilines. Research evolved from a purely application-driven approach in the dye industry to a more fundamental academic inquiry into structure-property relationships. This shift was pivotal, as it paved the way for the application of these derivatives in fields such as pharmaceuticals, agrochemicals, and materials science, where precise molecular architecture is paramount for biological activity or physical performance. mdpi.com
Rationale for Dedicated Academic Study of 2-Methoxy-3-nitroaniline
The academic focus on this compound stems from its unique substitution pattern, which imparts distinct chemical characteristics compared to its other isomers (e.g., 2-Methoxy-4-nitroaniline or 2-Methoxy-5-nitroaniline). The placement of a methoxy (B1213986) group (-OCH₃) at the 2-position (ortho to the amino group) and a nitro group (-NO₂) at the 3-position (meta to the amino group) creates a specific electronic and steric environment.
The electron-donating methoxy group and the electron-withdrawing nitro group give the molecule a high degree of polarity, which influences its solubility, dielectric properties, and intermolecular interactions. The primary rationale for its dedicated study lies in its utility as a versatile chemical intermediate. The functional groups—amino, methoxy, and nitro—each offer a handle for distinct chemical transformations:
The amino group can be readily diazotized for azo coupling reactions or can be acylated.
The nitro group can be reduced to a second amino group, creating diamine derivatives which are precursors to heterocyclic compounds.
The methoxy group can influence the reactivity of the aromatic ring and can, under certain conditions, be subjected to nucleophilic substitution.
This trifunctional nature makes this compound a valuable building block for constructing more complex molecules with precise stereochemistry and functionality. Its specific isomeric form dictates the regioselectivity of subsequent reactions, allowing synthetic chemists to build molecular architectures that would be difficult to achieve with other substituted nitroanilines. For instance, the reduction of the nitro group in this compound yields 2-Methoxy-1,3-phenylenediamine, a specific diamine with applications in polymer and pharmaceutical synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 85-45-0 |
| Appearance | Crystalline solid |
| XLogP3 | 1.4 |
Interdisciplinary Relevance in Contemporary Chemical Science
The unique structural attributes of this compound make it a relevant molecule across multiple disciplines within the chemical sciences. Its role as a precursor extends from traditional applications to more advanced areas of research.
In materials science , nitroaniline derivatives are studied for their nonlinear optical (NLO) properties. The presence of both electron-donating and electron-withdrawing groups on an aromatic system can lead to significant molecular hyperpolarizability, a key requirement for NLO materials used in telecommunications and optical computing. While research into NLO properties often focuses on para-substituted isomers, the study of all isomers, including this compound, is essential for a comprehensive understanding of structure-NLO property relationships. Furthermore, its derivatives are used in the synthesis of polymers and resins where specific thermal or mechanical properties are required.
In medicinal chemistry and biology , substituted nitroanilines are scaffolds for developing new therapeutic agents. Derivatives of nitroanilines have been investigated for their potential antimicrobial and antitumor activities. The specific arrangement of functional groups in this compound allows for the synthesis of targeted derivatives that can interact with biological molecules. For instance, its ability to be converted into a diamine makes it a precursor for benzimidazole (B57391) synthesis, a heterocyclic motif found in numerous pharmacologically active compounds. The compound has also been investigated for its potential as a biochemical probe, where its interaction with biological targets could be monitored, although this area of research is still developing.
Finally, in dye and pigment chemistry , the compound continues to be a valuable intermediate. The synthesis of specialized azo dyes and pigments for applications in printing, paints, and textiles relies on the specific color and fastness properties imparted by the starting materials. The methoxy and nitro groups of this compound influence the final color and lightfastness of the dyes derived from it. orientjchem.org
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBUHJSIDPIOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058921 | |
| Record name | Benzenamine, 2-methoxy-3-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-45-0 | |
| Record name | 2-Methoxy-3-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxy-3-nitroaniline | |
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| Record name | Benzenamine, 2-methoxy-3-nitro- | |
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| Record name | Benzenamine, 2-methoxy-3-nitro- | |
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| Record name | 3-nitro-o-anisidine | |
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| Record name | 2-METHOXY-3-NITROANILINE | |
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Synthetic Methodologies and Reaction Engineering
Established Synthetic Routes for 2-Methoxy-3-nitroaniline and Analogues
The synthesis of this compound and related compounds often involves carefully controlled reactions to ensure the correct placement of functional groups on the aromatic ring. Key strategies include the nitration of precursor anilines and multi-step pathways that build the molecule sequentially.
Nitration Strategies for Precursor Anilines
Direct nitration of anilines can be a complex process. The amino group (-NH2) is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. byjus.com This high reactivity can lead to multiple nitrations and oxidation byproducts. rsc.org To circumvent these issues, the amino group is often protected by acetylation to form an acetanilide (B955) derivative. This acetamide (B32628) group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled nitration. rsc.org
The regioselectivity of nitration is governed by the electronic effects of the substituents already present on the aniline (B41778) ring. ulisboa.pt Electron-donating groups, such as the amino and methoxy (B1213986) groups, direct incoming electrophiles to the ortho and para positions. byjus.com For instance, in the nitration of aniline itself, the major products are 2-nitroaniline (B44862) and 4-nitroaniline. ulisboa.pt
To synthesize a compound like this compound, a precursor such as 2-methoxyaniline would be the logical starting material. However, direct nitration would likely lead to a mixture of isomers, with the nitro group predominantly entering the positions ortho and para to the strongly activating amino group. Therefore, careful control of reaction conditions and often the use of protecting groups are essential to achieve the desired 3-nitro substitution pattern.
Multi-Step Synthesis Pathways
Due to the challenges of direct nitration, multi-step synthetic sequences are frequently employed to produce specific nitroaniline isomers. libretexts.orgazom.comlibretexts.orgcnzrchem.com A common strategy involves introducing the functional groups in a specific order to exploit their directing effects. libretexts.orglibretexts.org
For example, to synthesize a specific isomer, one might start with a precursor that already has a directing group in a suitable position. The synthesis of p-nitroaniline, for instance, can be achieved through a multi-step process starting from acetophenone. azom.comcnzrchem.commagritek.com This involves the conversion of the acetyl group to an amino group, followed by nitration. magritek.com
In the case of this compound, a plausible multi-step route could involve starting with a molecule that favors the introduction of a nitro group at the desired position. This might involve the use of blocking groups or starting with a precursor where the desired substitution pattern is already partially established.
Continuous Flow Reactor Applications in Nitroaniline Synthesis
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability, particularly for potentially hazardous reactions like nitration. nih.govbeilstein-journals.org The synthesis of 4-methoxy-2-nitroaniline (B140478) has been successfully demonstrated using a continuous flow reactor. google.com This method involves the sequential acetylation of 4-methoxyaniline, followed by nitration and subsequent hydrolysis, all carried out in continuous flow. google.com This approach offers high reaction speed, reduced byproducts, and improved heat and mass transfer efficiency. google.com
The reduction of nitro compounds to anilines has also been effectively performed under continuous-flow conditions. nih.govbeilstein-journals.org This metal-free reduction using trichlorosilane (B8805176) allows for the rapid and clean conversion of a wide range of nitroaromatics to their corresponding amines. nih.gov While a specific application for this compound is not detailed, the principles are broadly applicable to the synthesis of various nitroaniline derivatives.
Advanced Functionalization and Derivatization Approaches
Further modification of the this compound scaffold can be achieved through various functionalization and derivatization reactions, including electrophilic and nucleophilic aromatic substitutions.
Electrophilic Aromatic Substitutions and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a variety of substituents onto an aromatic ring. makingmolecules.commasterorganicchemistry.comtotal-synthesis.com The rate and regioselectivity of EAS are strongly influenced by the substituents already present on the ring. libretexts.org Activating groups, which donate electron density to the ring, increase the reaction rate and direct incoming electrophiles to the ortho and para positions. byjus.comlibretexts.org Conversely, deactivating groups withdraw electron density, slow down the reaction, and generally direct to the meta position. libretexts.org
In this compound, the amino group is a strong activating group and an ortho-, para-director. The methoxy group is also activating and an ortho-, para-director. The nitro group, however, is a strong deactivating group and a meta-director. The interplay of these groups will determine the outcome of further electrophilic substitution reactions. The positions ortho and para to the powerful amino group (positions 4 and 6) would be the most likely sites for subsequent electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgfishersci.se This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgtandfonline.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.orgnih.gov
While this compound itself does not possess a typical leaving group for a standard SNAr reaction, its derivatives could be designed to undergo such transformations. For instance, if a halide were present on the ring, particularly at a position activated by the nitro group, it could be displaced by a variety of nucleophiles. SNAr reactions are synthetically valuable for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings.
Mechanistic Investigations of SNAr Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying aromatic rings activated by electron-withdrawing groups. In compounds like this compound, the nitro group strongly activates the ring towards nucleophilic attack. While direct studies on this compound are not prevalent, mechanistic investigations on analogous compounds, such as 2-methoxy-3,5-dinitrothiophene, provide significant insight. researchgate.netresearchgate.net
The SNAr mechanism is generally a stepwise process:
Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex or a zwitterionic intermediate. researchgate.netresearchgate.net
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a leaving group. In the context of related methoxy-nitro-aromatic compounds, this is often the methoxy group. researchgate.net
Theoretical calculations using Density Functional Theory (DFT) on related molecules have confirmed the formation of a zwitterionic intermediate as the kinetically determining step. researchgate.net The transition state leading to this intermediate involves a structure where the nucleophile is not yet fully bonded to the carbon, and the bond to the leaving group has begun to break. researchgate.net
Influence of Substituent Effects on Reactivity
The reactivity of the this compound molecule is a direct consequence of the electronic effects of its substituents.
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. libretexts.org It achieves this through a strong resonance (-M) and inductive (-I) effect, delocalizing negative charge from incoming nucleophiles, which stabilizes the Meisenheimer intermediate in SNAr reactions. researchgate.net
Methoxy Group (-OCH₃): This is an activating group for electrophilic substitution due to its electron-donating resonance effect (+M), which enriches the electron density of the ring, particularly at the ortho and para positions. oup.com However, in the context of reactions involving the existing functional groups, its role can be complex. In SNAr reactions, it can act as a leaving group.
Amino Group (-NH₂): Like the methoxy group, the amino group is a strong activating group for electrophilic substitution. Its primary reactivity in this molecule, however, involves transformations such as diazotization and condensation.
Reductive Transformations of the Nitro Group
The reduction of the nitro group to an amino group is one of the most significant transformations of nitroaromatic compounds, providing a gateway to a wide range of further chemical modifications. youtube.com This conversion can be achieved using various reagents and methods. wikipedia.org
Commonly employed methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like Palladium-on-carbon (Pd/C) or Raney nickel with hydrogen gas. youtube.comwikipedia.org Studies on the hydrogenation of related compounds like 2-methoxy-5-nitroaniline (B165355) to 4-methoxy-1,3-benzenediamine have been performed. researchgate.net
Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). youtube.comwikipedia.org The Fe/HCl system is considered a relatively mild and effective option. youtube.com
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction of nitro groups. wikipedia.org Polysulfides, prepared from sodium sulfide and sulfur, are known to be effective for the selective reduction of one nitro group in polynitro compounds. echemi.com
The reduction process is not a single step but proceeds through several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-N=O), followed by conversion to a hydroxylamino group (-NH-OH), before the final amine (-NH₂) is formed. nih.gov
Reactions Involving the Amino Group (e.g., Diazotization, Condensation)
The primary amino group of this compound is a versatile functional handle for a variety of chemical reactions, most notably diazotization.
Diazotization: This reaction converts a primary aromatic amine into a diazonium salt, which is a valuable intermediate for introducing a wide array of functional groups onto the aromatic ring. The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). orientjchem.orgbyjus.com The presence of the electron-withdrawing nitro group makes the amino group of this compound less basic, often requiring the use of nitrosylsulfuric acid for effective diazotization. orientjchem.org The resulting diazonium salt can then be used in subsequent azo-coupling reactions to form azo dyes. orientjchem.orgresearchgate.net
Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). These reactions can be part of a cascade sequence. For example, a one-pot process can combine the reduction of the nitro group with a subsequent reductive amination (condensation with a carbonyl followed by reduction) to produce secondary or tertiary amines. frontiersin.org
Mechanistic Studies of this compound Reactions
Understanding the mechanisms of the reactions that this compound undergoes is crucial for optimizing reaction conditions and controlling product formation.
Elucidation of Reaction Intermediates
Mechanistic studies have identified key intermediates in the primary transformations of this class of compounds.
In SNAr Reactions: As previously mentioned, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic σ-complex. researchgate.net Computational studies have helped to define the geometry and charge distribution of these transient species. researchgate.net
In Nitro Group Reduction: The reduction pathway from a nitro to an amino group involves the formation of nitroso and hydroxylamine (B1172632) intermediates. nih.gov In some catalytic reductions, these intermediates can react with each other to form azo (-N=N-) or azoxy (-N=N(O)-) linkages, leading to oligomeric byproducts. nih.gov
In Diazotization: The mechanism of diazotization proceeds through a series of well-defined intermediates. The reaction begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid. byjus.com The amine then attacks this ion, and after a series of proton transfers and water elimination, the aryl diazonium ion is formed. byjus.com Key intermediates in this sequence include N-nitrosamine and diazohydroxide. byjus.com
Kinetic and Thermodynamic Analysis of Reaction Pathways
Kinetic and thermodynamic analyses provide quantitative data on reaction rates and feasibility.
SNAr Pathways: Computational studies on related thiophene (B33073) systems have calculated the activation barriers for the formation of the zwitterionic intermediate. For the reaction with an amine nucleophile in methanol, an activation barrier of 17.78 kcal mol⁻¹ has been reported, indicating a moderately fast reaction. researchgate.net
Reductive Transformations: The catalytic reduction of nitroanilines has been shown to follow pseudo-first-order kinetics. nih.gov For the gold-nanoparticle-catalyzed reduction of 4-nitroaniline, the reaction rate was found to be significantly higher than with the bare catalyst, demonstrating the importance of the catalytic surface. nih.gov
Diazotization Reactions: The kinetics of diazotization for compounds like p-nitroaniline have been studied in detail. Using stopped-flow techniques, the reaction was determined to be second-order. researchgate.net The rate equation and activation energy have been quantified, providing essential data for process optimization and safety assessment. researchgate.net
Table 1: Kinetic Data for the Diazotization of p-Nitroaniline A representative analogue for understanding the kinetics of diazotization of nitroanilines.
| Parameter | Value | Source |
| Reaction Order | Second-order | researchgate.net |
| Pre-exponential Factor | 6.95 × 10⁸ L·mol⁻¹·s⁻¹ | researchgate.net |
| Activation Energy | 37.79 kJ·mol⁻¹ | researchgate.net |
Photochemical Reactions and Photoinduced Transformations
While specific photochemical studies on this compound are not extensively documented in publicly available literature, the photochemical behavior of structurally related nitroaromatic and methoxy-substituted aromatic compounds can provide insights into its potential photoinduced transformations. The presence of both a nitro group (an electron-withdrawing group) and a methoxy group (an electron-donating group) on the aniline ring suggests a complex photochemistry influenced by the interplay of these substituents.
Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including photoreduction of the nitro group, photosubstitution, and intramolecular rearrangements. The specific pathway often depends on the reaction conditions, such as the solvent and the presence of other reactants. For instance, the excitation of nitroaromatics can lead to the formation of a triplet excited state, which can then abstract a hydrogen atom from the solvent or another molecule, initiating a reduction cascade that can ultimately yield the corresponding amino compound.
The methoxy group, being electron-donating, can influence the electronic transitions and the stability of excited states. It has been observed in other nitroaromatic compounds that methoxy substituents can shift the absorption spectrum to longer wavelengths. nih.gov This shift could make the molecule susceptible to photoexcitation by a broader range of light sources. Furthermore, the position of the methoxy group relative to the nitro and amino groups in this compound is crucial in determining the charge distribution in the excited state, which in turn directs the regioselectivity of any photosubstitution reactions. In some cases, a methoxy group can be photochemically substituted by a nucleophile. rsc.org
Drawing parallels from studies on ortho-nitroaniline, which serves as a model for more complex nitroanilines, intramolecular hydrogen transfer from the amino to the nitro group upon UV excitation is a possible initial photochemical pathway. acs.org This process can lead to the formation of transient species that can undergo further reactions. The stability of the resulting cation radicals and the dynamics of their fragmentation are also key aspects of the photoinduced transformations of nitroanilines. acs.org
The solvent environment is expected to play a significant role in the photochemical reactions of this compound. The rate of photodegradation of nitro-polycyclic aromatic hydrocarbons has been shown to be highly dependent on the solvent, with different solvents promoting different reaction pathways. researchgate.net For example, solvents capable of hydrogen bonding or electron transfer could facilitate specific photochemical transformations.
Interactive Table: Potential Photochemical Reactions of this compound based on Analogous Compounds.
| Reaction Type | Potential Product(s) | Influencing Factors | Analogous Compound(s) |
| Photoreduction | 2-Methoxy-benzene-1,3-diamine | Hydrogen-donating solvent, presence of reducing agents | Nitroaromatics |
| Photosubstitution | Substitution of the methoxy or nitro group | Presence of strong nucleophiles | Methoxyanthraquinones rsc.org |
| Intramolecular Rearrangement | Formation of cyclic intermediates | UV excitation | ortho-Nitroaniline acs.org |
Hydrolysis Mechanism Investigations
Direct hydrolysis of the amino group in aniline and its derivatives like this compound is not a commonly studied reaction under typical synthetic conditions, as the C-N bond in aromatic amines is generally stable. However, investigations into the hydrolysis of derivatives of similar molecules, such as phosphate (B84403) esters, can provide valuable insights into the reactivity and stability of the molecule under hydrolytic conditions.
A kinetic study on the hydrolysis of di-2-methoxy-4-nitroaniline phosphate, a structurally related compound, revealed that the reaction proceeds via P-N bond fission. sphinxsai.com The rate of this hydrolysis was found to be significantly influenced by the pH of the medium. The study, conducted in a dioxane-water medium, showed a pH-log rate profile with a maximum rate at pH 4.10. sphinxsai.com This suggests that the hydrolysis is subject to specific acid-base catalysis.
In the acidic range (pH 0.00 to 2.20), both the neutral and mononegative species of the phosphate ester were found to be reactive. sphinxsai.com However, from pH 2.20 to 7.80, the hydrolysis was predominantly governed by the mononegative species. sphinxsai.com The bimolecular nature of these hydrolytic reactions was supported by the calculated Arrhenius parameters. sphinxsai.com
The proposed mechanism for the hydrolysis of the di-ester involves the participation of its neutral and mononegative forms, leading to the cleavage of the phosphorus-nitrogen bond. sphinxsai.com This type of study highlights the importance of the chemical environment, particularly pH, in dictating the reaction mechanism and rate of hydrolysis for derivatives of this compound.
While not a direct hydrolysis of this compound itself, the acid-catalyzed hydrolysis of acetanilides, such as p-nitroacetanilide to p-nitroaniline, provides a well-understood mechanism for the cleavage of an amide bond adjacent to a nitrophenyl ring. brainly.comyoutube.com This reaction typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. brainly.com Subsequent collapse of this intermediate and deprotonation yields the corresponding aniline and a carboxylic acid.
Interactive Table: Hydrolysis Data for Di-2-methoxy-4-nitroaniline Phosphate at 70°C. sphinxsai.com
| pH | Rate Constant (k, s⁻¹) | Reactive Species |
| 0.00 | (Value not specified) | Neutral and Mononegative |
| 1.00 | (Value not specified) | Neutral and Mononegative |
| 2.20 | (Value not specified) | Neutral and Mononegative |
| 4.10 | (Maximum Rate) | Mononegative |
| 7.80 | (Value not specified) | Mononegative |
Advanced Spectroscopic and Crystallographic Characterization
Comprehensive Spectroscopic Analyses
Spectroscopic methods provide a detailed view of the molecular structure, functional groups, and electronic properties of 2-Methoxy-3-nitroaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Fingerprinting
Detailed experimental or computational Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectra for this compound, which would identify characteristic vibrational frequencies for its functional groups (amine, nitro, methoxy (B1213986), and aromatic ring), could not be located in the reviewed literature.
High-Resolution Mass Spectrometry for Molecular Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₇H₈N₂O₃, which corresponds to a monoisotopic mass of 168.0535 Da. uni.lu This precise mass is a key identifier for the compound in mass spectrometric analysis.
While experimental HRMS data is not widely published, computational predictions of collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, are available. These predicted values can aid in the identification of the compound in ion mobility-mass spectrometry experiments. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 169.06078 | 130.2 |
| [M+Na]⁺ | 191.04272 | 138.2 |
| [M-H]⁻ | 167.04622 | 134.1 |
| [M+NH₄]⁺ | 186.08732 | 149.7 |
| [M+K]⁺ | 207.01666 | 133.1 |
| [M]⁺ | 168.05295 | 128.7 |
Data sourced from computational predictions. uni.lu
Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
Specific experimental data on the UV-Visible absorption spectrum of this compound, including its maximum absorption wavelengths (λmax) and corresponding molar extinction coefficients (ε), are not available in the surveyed literature. This information would be crucial for understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions.
Photoluminescence Spectroscopy for Emission Characteristics
Information regarding the photoluminescence properties of this compound, including its excitation and emission spectra, quantum yield, and fluorescence lifetime, is not present in the reviewed scientific sources.
Crystallographic Studies for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this analysis would yield crucial information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the benzene ring and the orientation of the methoxy, nitro, and aniline (B41778) functional groups relative to the ring.
Furthermore, the analysis would elucidate the crystal packing, which is the arrangement of individual molecules in the crystal lattice. This includes determining the crystal system, space group, and the dimensions of the unit cell. Understanding the crystal packing is fundamental to comprehending the solid-state properties of the compound. For instance, in the related compound 2-methoxy-5-nitroaniline (B165355), X-ray diffraction revealed a crystal structure characterized by π-stacking where the dipole moments align in an antiparallel fashion.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is an essential tool for identifying the crystalline phases of a material and investigating polymorphism—the ability of a solid material to exist in more than one form or crystal structure. A PXRD pattern of a synthesized batch of this compound would serve as a unique fingerprint for that specific crystalline form.
By comparing the experimental PXRD pattern with a theoretical pattern calculated from single-crystal X-ray diffraction data, the phase purity of the bulk sample can be confirmed. Any discrepancies might indicate the presence of impurities or different polymorphic forms. The study of polymorphism is critical as different polymorphs of a compound can exhibit distinct physical properties, such as solubility, melting point, and stability.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, the primary interactions expected would be hydrogen bonding and π-π stacking. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) and methoxy (-OCH₃) groups can act as hydrogen bond acceptors.
A detailed crystallographic study would identify the specific hydrogen bonding network, detailing the donor-acceptor distances and angles. Additionally, the aromatic rings of adjacent molecules could engage in π-π stacking interactions, further stabilizing the crystal structure. The nature and geometry of these interactions, such as face-to-face or offset stacking, would be determined. In a study of a derivative of 2-methyl-3-nitroaniline, weak π–π stacking interactions were found to provide additional stabilization to the crystal structure.
Hirshfeld Surface Analysis for Quantitative Interaction Contributions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map typically indicate hydrogen bonding interactions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. DFT, with functionals like B3LYP, is widely used for its balance of computational cost and accuracy in predicting the properties of organic molecules, including substituted anilines scholarsresearchlibrary.comsphinxsai.com. These methods allow for a detailed exploration of the molecule's fundamental characteristics from first principles.
Conformational analysis involves mapping the potential energy landscape by systematically rotating specific bonds (dihedral angles) to identify all stable conformers and the energy barriers between them ufms.br. For 2-Methoxy-3-nitroaniline, key rotations would occur around the C-N (amino), C-N (nitro), and C-O (methoxy) bonds. The resulting potential energy surface reveals the most stable conformations and provides insight into the molecule's flexibility.
Due to the lack of specific published data for this compound, the optimized geometric parameters for the structurally similar molecule 5-Methyl-2-nitroaniline, calculated using DFT, are presented below for illustrative purposes.
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C-NH₂ | 1.347 | C-C-N (amino) | 123.5 |
| C-NO₂ | 1.450 | C-C-N (nitro) | 118.9 |
| N-O (avg) | 1.233 | O-N-O | 122.8 |
| Dihedral Angles (°) | |||
| Amino Group Twist | 5.1 | ||
| Nitro Group Twist | 3.9 |
The electronic structure of a molecule is described by its molecular orbitals (MOs), which are fundamental to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals ossila.comwikipedia.org. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons ossila.com. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity wikipedia.org.
In substituted nitroanilines, the HOMO is typically characterized by π-electron density distributed across the aromatic ring and the electron-donating amino group, while the LUMO is often localized on the electron-withdrawing nitro group researchgate.netthaiscience.info. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation thaiscience.inforesearchgate.net.
Charge distribution analysis, such as Mulliken population analysis, assigns partial charges to each atom in the molecule, providing insight into the electrostatic landscape researchgate.netuni-muenchen.de. This analysis helps identify electron-rich and electron-deficient centers. In nitroanilines, the oxygen atoms of the nitro group typically carry a significant negative charge, while the nitrogen of the nitro group is positive, and the amino group acts as an electron-donating center thaiscience.infonih.gov.
The table below presents quantum chemical descriptors calculated for the related isomer 2-methoxy-4-nitroaniline, illustrating the typical outputs of such an analysis.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -5.99 |
| LUMO Energy | -2.21 |
| HOMO-LUMO Gap (ΔE) | 3.78 |
| Ionization Potential (I) | 5.99 |
| Electron Affinity (A) | 2.21 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks thaiscience.inforesearchgate.net. The MEP map uses a color scale to denote different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-deficient, susceptible to nucleophilic attack) iucr.org. Green and yellow represent areas of intermediate potential.
For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making them primary sites for interactions with electrophiles or hydrogen bond donors iucr.orgthaiscience.info. The region around the amino group's hydrogen atoms would likely exhibit a positive potential (blue), indicating their role as hydrogen bond donors. The aromatic ring itself would display varying potentials influenced by the competing effects of the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing nitro group.
Quantum chemical calculations are widely used to predict spectroscopic data, such as vibrational (FT-IR and FT-Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts redalyc.orgrsc.org. DFT methods can calculate harmonic vibrational frequencies, which, although systematically higher than experimental values, show excellent linear correlation when an appropriate scaling factor is applied scholarsresearchlibrary.comsphinxsai.com. This allows for a detailed and reliable assignment of the experimental vibrational spectra.
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach uba.ar. The calculated values for ¹H and ¹³C NMR spectra typically show a strong correlation with experimental data, aiding in the structural elucidation of complex molecules rsc.org. The comparison between predicted and experimental spectra serves as a critical validation of the computational model's accuracy nih.gov.
The following table shows a comparison of calculated (scaled) and experimental vibrational frequencies for the related isomer 2-methoxy-4-nitroaniline, demonstrating the strong agreement typically achieved.
| Vibrational Mode Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |
|---|---|---|---|
| NH₂ Asymmetric Stretch | 3485 | 3486 | 3485 |
| NH₂ Symmetric Stretch | 3368 | 3370 | 3368 |
| NO₂ Asymmetric Stretch | 1478 | 1477 | 1478 |
| NO₂ Symmetric Stretch | 1308 | 1308 | 1309 |
| C-O-C Asymmetric Stretch | 1256 | 1258 | 1257 |
Reaction Mechanism Modeling and Energetics
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves identifying and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Locating the TS is crucial for understanding the kinetics of a chemical reaction. Computational methods can optimize the geometry of the TS and confirm its identity through frequency calculations, where a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to proceed, and it is a key parameter in the Arrhenius equation that governs the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For reactions involving substituted anilines, such as electrophilic aromatic substitution or reduction of the nitro group, DFT calculations can model the formation of intermediates (like the sigma complex) and their corresponding transition states, providing a detailed, step-by-step understanding of the reaction energetics.
Intermolecular Interaction and Crystal Packing Simulations
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for determining the crystal packing and supramolecular structure of a compound. nih.govnih.gov The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron in a given region of a molecule, which helps in identifying covalent bonds and lone pairs with chemical intuition. cam.ac.ukwikipedia.org
A theoretical investigation of this compound would use NCI plots to identify regions of hydrogen bonding and other non-covalent interactions that dictate its solid-state structure. ELF analysis would reveal the localization of electrons within the molecule, offering insights into its bonding patterns. researchgate.netaps.orgjussieu.fr Despite the utility of these methods, specific NCI and ELF analyses for this compound are not documented in the searched scientific papers.
The arrangement of molecules in a crystal is heavily influenced by hydrogen bonding networks and π-π stacking interactions. Computational simulations can predict the geometry and energy of these interactions. In this compound, the amino (-NH2) group can act as a hydrogen bond donor, while the nitro (-NO2) and methoxy (-OCH3) groups can act as acceptors. researchgate.netniscpr.res.in The aromatic ring allows for potential π-π stacking. nih.govresearchgate.netnih.gov
A computational assessment would model these interactions to predict the most stable crystal polymorph. Studies on related nitroaniline derivatives show that intermolecular N-H···O hydrogen bonds are significant in their packing. researchgate.netnih.gov However, detailed simulations and energetic data for the hydrogen bonding and π-π stacking specific to this compound are not available.
Predictive Modeling of Molecular Properties
Predictive models can estimate the solubility of a compound in various solvents, which is a critical parameter for crystallization and formulation processes. These models, often correlated with experimental data, can account for solvent effects on molecular conformation and properties. researchgate.netresearchgate.net The solubility of related compounds, such as 2-methoxy-4-nitroaniline, has been experimentally measured in various solvents and analyzed, showing that solubility increases with temperature and varies significantly with the solvent's properties. aksaray.edu.tr
For this compound, a predictive study would involve calculating its solubility parameters and simulating its behavior in different solvent environments. This would provide valuable information for its purification and application. Unfortunately, specific predictive solubility studies for this compound were not found.
The oxidation potential is a measure of a molecule's susceptibility to lose electrons. Computational electrochemistry can predict these potentials, which are often correlated with experimental data from techniques like cyclic voltammetry. znaturforsch.com Such studies have been performed for a wide range of substituted anilines, establishing relationships between their molecular structure and electrochemical behavior. umn.eduacs.orgresearchgate.netrsc.org These correlations are valuable for predicting the environmental fate and reactivity of these compounds. nih.govrsc.org
A comprehensive study on this compound would involve DFT calculations to determine its theoretical oxidation potential and compare it with experimental electrochemical measurements to establish a robust correlation. This would allow for a deeper understanding of its redox properties. At present, such specific correlative data for this compound is not available in the literature.
Nonlinear Optical (NLO) Property Predictions (e.g., Hyperpolarizability)
The NLO properties of substituted anilines and their derivatives are typically studied using theoretical methods like Density Functional Theory (DFT) and second-order Møller-Plesset perturbation theory (MP2). bath.ac.uk For instance, in a study on 2-nitroaniline (B44862) (2NA) and 4-methoxy-2-nitroaniline (B140478) (4M2N), geometry optimizations and property calculations were performed using the DFT-B3LYP method with a 6-31G(d,p) basis set. nih.gov Such studies analyze how the substitution of functional groups, like the methoxy group, affects the molecular dipole moment, energy gap, and ultimately the hyperpolarizability. nih.gov It is generally understood that molecules with strong electron donor and acceptor groups, which facilitate intramolecular charge transfer, tend to exhibit higher NLO responses. nih.govjchps.com In this compound, the amino (-NH2) and methoxy (-OCH3) groups act as electron donors, while the nitro (-NO2) group serves as a strong electron acceptor.
Predicted Collision Cross Section Analysis
The predicted collision cross section (CCS) is a measure of the gas-phase ion's size and shape. This parameter is increasingly important in analytical chemistry, particularly in ion mobility-mass spectrometry (IM-MS), for the identification and characterization of compounds. Computational methods can be used to predict the CCS values for different ions of a molecule, which can then be compared with experimental data.
For this compound, predicted CCS values have been calculated for various adducts. These predictions provide valuable information for the identification of this compound in complex mixtures. The predicted CCS values are typically given in square angstroms (Ų). Below is a table of predicted collision cross section values for different adducts of this compound, calculated using the CCSbase method. aip.org
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 169.06078 | 130.2 |
| [M+Na]+ | 191.04272 | 138.2 |
| [M-H]- | 167.04622 | 134.1 |
| [M+NH4]+ | 186.08732 | 149.7 |
| [M+K]+ | 207.01666 | 133.1 |
| [M+H-H2O]+ | 151.05076 | 129.1 |
| [M+HCOO]- | 213.05170 | 157.2 |
| [M+CH3COO]- | 227.06735 | 174.8 |
| [M+Na-2H]- | 189.02817 | 138.3 |
| [M]+ | 168.05295 | 128.7 |
| [M]- | 168.05405 | 128.7 |
Data sourced from PubChem. aip.org
Applications in Materials Science and Advanced Chemical Synthesis
Role as a Key Intermediate in Fine Chemical Synthesis
While direct and extensive research specifically documenting the role of 2-Methoxy-3-nitroaniline as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals is limited in publicly available literature, the applications of its isomers are well-established. This provides a strong indication of the potential synthetic utility of this compound. The strategic placement of the methoxy (B1213986), nitro, and amino groups on the aniline (B41778) ring makes it a versatile building block for constructing more complex molecules.
The broader family of methoxynitroanilines plays a significant role in the pharmaceutical industry. For instance, the isomer 4-Methoxy-2-nitroaniline (B140478) is a vital intermediate in the synthesis of widely used drugs. It serves as a key starting material for Omeprazole Sodium, a medication for treating acid reflux and gastric ulcers, and Primaquine Phosphate (B84403), an antimalarial drug punagri.com. Another related compound, 4-Fluoro-2-Methoxy-5-nitroaniline, is a critical intermediate for the synthesis of Mereletinib, a drug used in cancer treatment chemicalbook.com. The established use of these related compounds underscores the potential for this compound to serve as a precursor for novel pharmaceutical intermediates, although specific examples are not widely documented.
Similar to its role in pharmaceuticals, the utility of this compound as a direct building block for agrochemicals and specialty chemicals is not extensively detailed in available research. However, the general class of nitroanilines is important in these sectors. For example, 4-Methoxy-2-nitroaniline is utilized as a raw material in the formulation of research-based specialty chemicals jayfinechem.com. The reactivity of the amino and nitro groups, combined with the directing effects of the methoxy group, suggests that this compound could be a valuable synthon for creating a variety of complex organic molecules for these industries.
Development of Functional Dyes and Colorants
The application of methoxynitroaniline isomers, particularly 2-methoxy-5-nitroaniline (B165355), in the synthesis of functional dyes and colorants is well-documented. These compounds serve as excellent diazonium salt precursors for the production of azo dyes.
Azo dyes are a major class of synthetic colorants characterized by the -N=N- chromophore scialert.net. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile nih.gov. The isomer 2-Methoxy-5-nitroaniline is a commonly used primary aromatic amine for this purpose.
In a typical synthesis, 2-Methoxy-5-nitroaniline is diazotized using a mixture of sulfuric acid and sodium nitrite (B80452) at a low temperature (0-5°C) to form a diazonium salt. This reactive intermediate is then coupled with various aromatic compounds, such as 1-hydroxynaphthalene, 2-hydroxynaphthalene, N-phenylnaphthylamine, 1,3-diaminobenzene, 1,3-dihydroxybenzene, and 3-aminophenol, to produce a range of monoazo disperse dyes scialert.netscialert.net. Similarly, dis-azo disperse dyes can be synthesized by further diazotization and coupling reactions orientjchem.org. The resulting dyes exhibit a spectrum of colors, typically from yellow to orange and brown scialert.net.
Table 1: Characterization Data of Monoazo Dyes Derived from 2-Methoxy-5-nitroaniline
| Dye | Coupling Component | Color | Yield (%) | Melting Point (°C) | λmax (nm) |
|---|---|---|---|---|---|
| 2a | 1-Hydroxynaphthalene | Yellow | 78 | 160-162 | 480 |
| 2b | 2-Hydroxynaphthalene | Orange | 78 | 170-172 | 490 |
| 2c | N-Phenylnaphthylamine | Brown | 58 | 155-157 | 510 |
| 2d | 1,3-Diaminobenzene | Yellow | 58 | 180-182 | 475 |
| 2e | 1,3-Dihydroxybenzene | Orange | 78 | 190-192 | 485 |
| 2f | 3-Aminophenol | Yellow | 78 | 175-177 | 470 |
Data sourced from a study on the synthesis of monoazo dyes derived from 2-Methoxy-5-nitroaniline scialert.net.
The performance of dyes derived from 2-methoxy-5-nitroaniline on textile fibers is directly related to their molecular structure. These dyes have shown potential for application as disperse dyes for polyester and nylon fibers scialert.netscialert.net.
The fastness properties, such as light fastness, wash fastness, and rubbing fastness, are crucial indicators of a dye's performance. For dis-azo dyes derived from 2-methoxy-5-nitroaniline and 3-chloroaniline, good light fastness on polyester and nylon 66 fabrics has been observed. This is attributed to the presence of the nitro and methoxy groups in the dye molecule orientjchem.org. The position of these substituents can influence the photostability of the dye orientjchem.org. Dyes synthesized from 2-methoxy-5-nitroaniline have demonstrated excellent wash and sublimation fastness on polyester substrates researchgate.net.
Table 2: Fastness Properties of Dis-azo Dyes on Polyester and Nylon 66
| Dye | Light Fastness (Polyester) | Light Fastness (Nylon 66) | Wash Fastness (Polyester) | Wash Fastness (Nylon 66) | Rubbing Fastness (Dry - Polyester) | Rubbing Fastness (Wet - Polyester) |
|---|---|---|---|---|---|---|
| 5a | 6 | 5 | 4-5 | 4 | 4-5 | 4 |
| 5b | 6 | 5-6 | 5 | 4-5 | 5 | 4-5 |
| 5c | 6 | 6 | 4-5 | 4 | 4-5 | 4 |
| 5d | 6 | 5 | 5 | 4-5 | 5 | 4-5 |
| 5e | 5 | 5 | 4 | 4 | 4 | 4 |
| 5f | 6 | 5-6 | 4-5 | 4-5 | 4-5 | 4-5 |
Fastness ratings are based on a grey scale of 1 (poor) to 5 (excellent) for wash and rubbing fastness, and 1 (poor) to 8 (excellent) for light fastness orientjchem.org.
Dyes derived from 2-methoxy-5-nitroaniline have been investigated for their solvatochromic properties, which is the change in the color of a solution with a change in the solvent polarity scialert.netscialert.net. The absorption spectra of these dyes in various solvents have been evaluated to understand this behavior scialert.net. Such properties are of interest for applications in sensors and molecular probes rsc.orgnih.gov. For instance, three environment-sensitive fluorescent dyes with a 3-methoxychromone unit showed significant polarity-dependent shifts in their emission maximum rsc.org.
Furthermore, the absorption spectra of dis-azo dyes derived from 2-methoxy-5-nitroaniline have indicated a high tinctorial strength, suggesting they may act as organic photoconductors orientjchem.org. Photoconductive materials are valuable in optoelectronic applications.
Contributions to Advanced Materials Engineering
The application of this compound in advanced materials engineering is not well-documented in current scientific literature. The potential for its use can be inferred from research on structurally similar molecules, but direct studies on this specific compound are largely absent.
Polymer and Resin Synthesis
There is no specific information available from the search results detailing the use of this compound as a monomer for polymer or resin synthesis. Research in this area tends to focus on related compounds. For instance, studies have been conducted on the fabrication of poly(aniline-co-3-nitroaniline) through the oxidative copolymerization of aniline and 3-nitroaniline. researchgate.net This work demonstrates that copolymers can be synthesized to modify and tune properties like thermal stability, solubility, and electrical conductivity by varying the monomer ratios. researchgate.net However, similar research explicitly incorporating this compound has not been identified.
Exploration in Nonlinear Optical (NLO) Materials
The exploration of this compound for nonlinear optical (NLO) applications is not found in the provided search results. The NLO properties of organic molecules are often associated with a molecular structure that features electron donor and acceptor groups connected by a π-conjugated system. This arrangement can lead to a large second-order hyperpolarizability, a key requirement for NLO materials.
Compounds like m-nitroaniline (m-NA) are known to exhibit high NLO effects. aip.org The efficient NLO properties in many organic crystals are derived from derivatives of nitrobenzene and aniline. inoe.ro Given that this compound possesses electron-donating groups (amino and methoxy) and an electron-withdrawing group (nitro), it theoretically fits the profile of an NLO chromophore. However, without experimental or computational studies on its hyperpolarizability and crystal structure, its potential as an NLO material remains speculative.
Table 1: NLO Research on Related Nitroaniline Compounds
| Compound | Key Finding |
|---|---|
| m-Nitroaniline (m-NA) | Exhibits anomalously high values of electro-optic coupling and second-harmonic generation (SHG) coefficients. aip.org |
| 3-Nitroaniline and 3-Nitrophenol Co-crystal | Grown from solution and studied for second-order NLO properties. researchgate.net |
| p-Nitroaniline (p-NA) in Zeolite | Inclusion in acentric zeolite hosts induces a strong SHG signal, demonstrating how host-guest chemistry can create NLO properties. dtic.mil |
Gas Separation Membrane Development
There is no available research that documents the use of this compound in the development of gas separation membranes. This field often utilizes robust polymers like polyimides, which can be functionalized to enhance gas permeability and selectivity. While aniline derivatives can theoretically be used to synthesize such polymers, no studies have been published that specifically employ this compound for this purpose.
Environmental Chemical Behavior and Remediation Technologies
The environmental profile and specific remediation strategies for this compound are not well-defined. Knowledge is primarily drawn from studies on other nitroaniline isomers and derivatives, which are recognized as environmental contaminants.
Physicochemical Interactions in Environmental Matrices
Specific data on the physicochemical interactions of this compound in soil, water, or air are not available. For related compounds, the environmental fate is a subject of concern. For example, 2-nitroaniline (B44862) is known to be persistent and not readily biodegradable, although it shows low potential for bioaccumulation. oecd.org A health and environmental effects document for 3-nitroaniline indicates it is slightly soluble in water and can be activated by nitroreduction. epa.gov The isomer 2-methoxy-4-nitroaniline is also not readily biodegradable and is very toxic to aquatic life with long-lasting effects. aarti-industries.com These findings for similar compounds suggest that this compound may also exhibit persistence and toxicity in the environment, but direct studies are required for confirmation.
Development of Remediation Strategies for Contaminated Media
No remediation strategies have been specifically developed for this compound. However, general methods for treating wastewater containing aniline and its derivatives are well-established. These pollutants are often found in the effluents of pharmaceutical and dye industries. nih.gov
Advanced Oxidation Processes (AOPs), such as the Fenton and photo-Fenton processes, have been identified as cost-effective and efficient technologies for eliminating aniline and its derivatives. nih.gov Another common strategy for nitroaromatic compounds is catalytic reduction. The reduction of 2-nitroaniline, for example, converts the toxic compound into the less harmful o-phenylenediamine, often using metal nanoparticles as catalysts. researchgate.net These technologies could potentially be adapted for the remediation of this compound, but specific research and process optimization would be necessary.
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-Nitroaniline |
| Aniline |
| m-Nitroaniline |
| 3-Nitrophenol |
| p-Nitroaniline |
| 2-Nitroaniline |
| 2-Methoxy-4-nitroaniline |
| 2-Methoxyaniline |
| 4-Methoxyaniline |
Elution and Extraction Methodologies
The purification and isolation of nitroaniline derivatives are crucial steps in their synthesis and analysis. Methodologies for these compounds typically involve solvent extraction followed by chromatographic techniques.
Solvent Extraction: Liquid-liquid extraction is a common preliminary purification step. For related compounds like 4-fluoro-2-methoxy-5-nitroaniline, a typical procedure involves dissolving the crude product in a solvent like ethyl acetate, followed by washing with a brine solution to remove inorganic impurities. The organic layer is then dried, and the solvent is evaporated. chemicalbook.com Similar principles of solvent extraction using common organic solvents such as dichloromethane or ethyl acetate are standard for various nitroanilines. chemicalbook.com
Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of nitroaniline isomers. For instance, a reverse-phase (RP) HPLC method has been developed for 2-methoxy-4-nitroaniline using a mobile phase of acetonitrile and water with a phosphoric acid modifier. sielc.com This method is scalable for preparative separation to isolate impurities. sielc.com For other nitroanilines, on-line solid-phase extraction (SPE) coupled with HPLC is employed for sensitive determination in environmental water samples, demonstrating the utility of SPE for pre-concentration and cleanup. thermofisher.com Column chromatography using silica gel with eluents like petroleum ether and ethyl acetate is also a standard method for the purification of synthesized nitroaniline derivatives. chemicalbook.com
| Technique | Stationary Phase | Mobile Phase / Eluent | Compound Analyzed |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | 2-Methoxy-4-nitroaniline sielc.com |
| Column Chrom. | Silica Gel | Petroleum Ether: Ethyl Acetate (6:1) | 4-fluoro-2-Methoxy-5-nitroaniline chemicalbook.com |
| On-line SPE-HPLC | Not specified | Not specified | o-nitroaniline, m-nitroaniline, p-nitroaniline |
This table is generated based on methodologies for related isomers due to a lack of specific data for this compound.
Advanced Degradation Pathways (e.g., Microbial Transformation, Oxidation)
The environmental fate and degradation of nitroaromatic compounds are of significant interest due to their potential toxicity and persistence. Degradation can occur through biological pathways (microbial transformation) or chemical processes (oxidation).
Microbial Transformation: The biodegradation of nitroanilines can proceed via different mechanisms depending on the microorganisms and environmental conditions. Many nitroaromatic compounds are resistant to biodegradation. researchgate.net For example, 2-nitroaniline has been found to be non-biodegradable under certain conditions. oecd.org However, some bacteria have evolved pathways to utilize these compounds.
Aerobic degradation often involves the action of monooxygenase or dioxygenase enzymes. For example, the bacterium Rhodococcus sp. has been shown to degrade 2-chloro-4-nitroaniline by first utilizing a flavin-dependent monooxygenase to remove the nitro group, followed by a dioxygenase-mediated transformation. plos.org Studies on p-nitroaniline have shown that bacteria like Pseudomonas can employ ortho or meta cleavage pathways to break down the aromatic ring after initial transformations. nih.gov A common initial step in the metabolism of nitroaromatic compounds by bacteria is the reduction of the nitro group to nitroso, hydroxylamino, and finally, amino groups.
Oxidation: Chemical oxidation is another pathway for the degradation of aniline derivatives. The nitro group (-NO2) on an aromatic ring generally increases the compound's resistance to chemical and biological oxidation. researchgate.net The metabolism of the related compound 2-methoxy-4-nitroaniline in rats and mice proceeds primarily through oxidation via hydroxylation of the phenyl ring, followed by conjugation with sulfates and glucuronides for excretion. nih.govmerckmillipore.com This indicates that oxidative pathways are significant in the biological transformation of methoxy-nitroanilines.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Catalytic Systems
The efficient and selective synthesis of 2-Methoxy-3-nitroaniline is paramount for its availability for further research and application. Traditional methods for the synthesis of nitroanilines often involve harsh conditions, such as the use of mixed nitric and sulfuric acids, which can lead to poor regioselectivity and significant acid waste. google.com Future research should pivot towards developing more sophisticated and controlled synthetic strategies.
A primary challenge is achieving the precise regiochemistry of the nitro group, given the directing effects of the existing amino and methoxy (B1213986) substituents. Research into advanced catalytic systems is a promising avenue. researchgate.net This includes the exploration of transition-metal catalysts (e.g., iridium, silver, iron) that can direct C-H functionalization, allowing for the introduction of the nitro group at a specific position under milder conditions. researchgate.netresearchgate.net One-pot syntheses, where multiple reaction steps are combined without isolating intermediates, could also significantly improve efficiency and reduce waste, a strategy that has been successfully applied to other complex heterocyclic compounds. beilstein-journals.org
| Synthetic Strategy | Potential Catalytic System | Key Research Objective | Anticipated Advantages |
|---|---|---|---|
| Directed C-H Nitration | Iridium (Ir) or Ruthenium (Ru) complexes | Achieve high regioselectivity for the meta-position relative to the methoxy group. | Avoids protecting groups, milder reaction conditions, higher atom economy. |
| Metal-Catalyzed Nitration | Copper (II) or Iron (III) nitrates | Develop a low-cost, efficient nitration method with reduced acid waste. researchgate.net | Cost-effectiveness, improved environmental profile over mixed-acid methods. |
| Flow Chemistry Synthesis | Microreactor systems with immobilized catalysts | Improve reaction control, safety, and scalability. google.com | Enhanced heat and mass transfer, safer handling of nitrating agents, potential for higher yields. |
| Enzymatic Nitration | Engineered nitroreductase or oxygenase enzymes | Explore biocatalytic routes for ultimate selectivity and sustainability. | Extremely high selectivity, aqueous reaction conditions, biodegradable catalysts. |
Advanced Characterization Techniques for Dynamic Processes
A thorough understanding of the molecular structure and reaction dynamics of this compound is crucial. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Crystallography provide static structural information, future research should employ advanced techniques to study dynamic processes. researchgate.netresearchgate.net
For instance, in-situ spectroscopic methods like ReactIR (FTIR) or Raman spectroscopy can monitor the formation of this compound in real-time, providing valuable kinetic data and insights into reaction mechanisms. Advanced mass spectrometry techniques can help identify transient intermediates, leading to a more complete mechanistic picture. Furthermore, Hirshfeld surface analysis, a method used to visualize and quantify intermolecular interactions in crystal structures, could be applied to understand the packing forces and hydrogen-bonding networks, which are critical for designing materials with specific solid-state properties. nih.goviucr.org
| Technique | Information Gained | Research Application for this compound |
|---|---|---|
| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of synthetic conditions and elucidation of reaction kinetics. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals; structural confirmation. | Definitive structural analysis, especially for distinguishing from isomers. |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Understanding intermolecular interactions (e.g., hydrogen bonding) that influence material properties. |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts and voids in a crystal. nih.goviucr.org | Predicting solid-state properties and guiding the design of crystalline materials. |
| Ultrafast Transient Absorption Spectroscopy | Excited-state dynamics and photophysical properties. | Evaluating potential for applications in nonlinear optics or as a photosensitizer. |
Expansion of Computational Methodologies for Complex Systems
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules before they are synthesized. Density Functional Theory (DFT) is a particularly valuable method for studying substituted nitroanilines. acs.orgresearchgate.netekb.eg Future computational work on this compound could focus on several key areas.
DFT calculations can be used to predict its geometric structure, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the HOMO-LUMO gap, which is crucial for understanding its potential in electronic materials. researchgate.net These calculations can also model reaction pathways, helping to identify the most plausible mechanisms for its synthesis and subsequent reactions. Moreover, computational methods can predict the non-linear optical (NLO) properties of materials derived from this compound, guiding the synthesis of new NLO materials. core.ac.uk
| Computational Method | Predicted Properties | Significance for Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, vibrational spectra, electronic structure (HOMO/LUMO), reaction energies. acs.orgresearchgate.net | Corroborate experimental data, predict reactivity, and guide synthetic efforts. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. | Predict optical properties for dye and pigment applications. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Elucidate the nature and strength of intramolecular and intermolecular hydrogen bonds. |
| Molecular Dynamics (MD) Simulations | Behavior in solution, interaction with polymers or surfaces. | Design of formulations and composite materials. |
Integration with Green Chemistry Principles for Sustainable Production
The chemical industry is increasingly focused on sustainability, making the integration of green chemistry principles essential. purkh.comscienceinschool.org Future research on the synthesis of this compound should prioritize the development of environmentally benign processes. nih.gov This involves a holistic approach that considers all aspects of the synthesis, from starting materials to final product. pace.edu
Key areas for green chemistry research include:
Safer Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical CO₂, or bio-based solvents.
Catalysis: Focusing on the use of non-toxic, recyclable catalysts (heterogeneous or enzymatic) to replace stoichiometric reagents. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. scienceinschool.org
Energy Efficiency: Exploring energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce energy consumption and reaction times. nih.gov
Renewable Feedstocks: Investigating pathways to synthesize this compound or its precursors from renewable, bio-based sources rather than petroleum feedstocks. pace.edu
| Green Chemistry Principle | Research Focus Area | Potential Impact |
|---|---|---|
| Prevention | Develop high-yield, high-selectivity reactions to minimize byproduct formation. | Reduced waste treatment costs and environmental footprint. |
| Atom Economy | Prioritize addition and cycloaddition reactions over substitution reactions. | Maximized raw material utilization. |
| Less Hazardous Chemical Syntheses | Use milder nitrating agents and avoid strong acids. google.com | Improved process safety and reduced generation of corrosive waste. |
| Design for Energy Efficiency | Implement microwave-assisted or continuous flow processes. nih.gov | Lower energy consumption and faster production cycles. |
| Use of Renewable Feedstocks | Investigate biosynthetic routes from microbial or plant-derived precursors. | Reduced reliance on fossil fuels and enhanced sustainability. |
Design of New Materials with Tailored Functionalities
Perhaps the most exciting future direction for this compound is its use as a molecular building block for new functional materials. klinger-lab.de The specific arrangement of its functional groups allows for a wide range of chemical modifications, making it a versatile precursor for polymers, dyes, and other advanced materials.
Nitroaromatic compounds are key intermediates in the synthesis of azo dyes and pigments. nih.govnih.gov Research could focus on using this compound to create novel colorants with enhanced properties such as improved lightfastness, thermal stability, or specific spectral characteristics. The amino group provides a reactive handle for polymerization or for creating Schiff bases, which have applications in medicinal chemistry and materials science. nih.goviucr.org Additionally, the nitro group can be reduced to an amine, providing a route to diamine monomers for high-performance polymers like polyimides or polyamides. The inherent asymmetry and electronic properties of the molecule also suggest potential for applications in nonlinear optical (NLO) materials. core.ac.uk
| Material Class | Synthetic Strategy | Target Functionality | Potential Application |
|---|---|---|---|
| Specialty Dyes & Pigments | Diazotization and coupling reactions. | Unique colors, high stability, specific absorption/emission spectra. | Inks, coatings, electronic displays, sensors. |
| High-Performance Polymers | Reduction of nitro group to form a diamine, followed by polycondensation. | High thermal stability, mechanical strength, specific optical properties. | Aerospace components, electronics, specialty films. |
| Schiff Base Ligands | Condensation of the amino group with aldehydes. nih.goviucr.org | Metal ion chelation, catalytic activity, biological activity. | Catalysis, chemical sensors, antimicrobial agents. |
| Nonlinear Optical (NLO) Materials | Incorporation into chromophores with donor-pi-acceptor structures. | High second-order NLO response. | Telecommunications, optical computing, frequency doubling. |
| Functional Monomers | Derivatization to form acrylates or other polymerizable groups. | Responsive polymers (e.g., pH or redox-sensitive). | Drug delivery, smart coatings, actuators. |
Q & A
Q. What are the recommended synthetic routes for 2-Methoxy-3-nitroaniline, and how can reaction conditions be optimized?
this compound can be synthesized via sequential nitration and methylation of precursor anilines. A common approach involves:
- Nitration : React 3-methoxyaniline with nitric acid under controlled temperatures (0–5°C) to selectively introduce the nitro group at the ortho position. Excess acid or elevated temperatures may lead to over-nitration or isomerization .
- Methylation : Protect the amino group via acetylation, then methylate the hydroxyl group using dimethyl sulfate in the presence of a base (e.g., NaOH). Purify intermediates via recrystallization (ethanol/water) to minimize byproducts .
Q. Key optimization parameters :
- Temperature control during nitration to avoid decomposition.
- Stoichiometric ratios of methylating agents to ensure complete substitution.
Q. How should researchers validate the purity and structural integrity of this compound?
Analytical techniques :
- Melting Point Analysis : Compare observed melting points with literature values (e.g., 139–142°C for related isomers like 4-Methoxy-2-nitroaniline) .
- HPLC/GC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase chromatography with UV detection at 254 nm .
- FT-IR and NMR : Confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹ in FT-IR) and regiochemistry (methoxy proton signals at δ 3.8–4.0 ppm in ¹H NMR) .
Advanced Research Questions
Q. How do intermolecular aggregation effects influence the photophysical properties of this compound in solution?
Studies on the isomer 4-Methoxy-2-nitroaniline reveal that aggregation in polar solvents (e.g., acetone) at concentrations >1 mM significantly alters nonlinear optical (NLO) properties:
Q. Methodological recommendations :
Q. What strategies resolve discrepancies in regioselectivity data during electrophilic substitution reactions?
Contradictory reports on nitration/methylation positions often arise from:
- Isomerization during synthesis : Monitor reaction progress with thin-layer chromatography (TLC) to isolate intermediates.
- Computational modeling : Use density functional theory (DFT) to predict activation energies for competing reaction pathways. For example, meta-directing effects of the methoxy group can be counteracted by steric hindrance in ortho-substitution .
Case study : Nitration of 3-methoxyaniline yields 2-nitro derivatives as major products due to steric and electronic factors, validated by NOESY NMR correlations .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dimethyl sulfate).
- Waste disposal : Collect nitroaromatic waste separately and neutralize with reducing agents (e.g., Fe/HCl) before incineration .
Methodological Tables
Q. Table 1. Comparison of Synthetic Methods for Nitroaniline Derivatives
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration of 3-Methoxyaniline | HNO₃, 0–5°C, 2 h | 75 | 90 | |
| Methylation of 2-Nitro-3-aminophenol | (CH₃O)₂SO₂, NaOH, 60°C | 82 | 95 |
Q. Table 2. Key Spectroscopic Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 6.8–7.2 (aromatic H), δ 3.8 (OCH₃) | |
| FT-IR | 1520 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O) |
Contradictions and Resolutions
- Aggregation vs. Solubility : While higher concentrations enhance NLO signals, aggregation complicates data interpretation. Use low-concentration assays (<1 mM) for intrinsic property studies .
- Regioselectivity in nitration : Computational modeling (DFT) and isotopic labeling can resolve ambiguities in reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
